2,6-Diamino-4-methylnicotinonitrile

Vue d'ensemble

Description

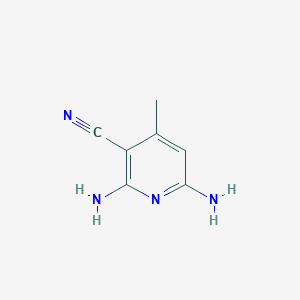

2,6-Diamino-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H8N4. It is a derivative of pyridine, featuring two amino groups at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diamino-4-methylnicotinonitrile typically involves the following steps:

Starting Material: The synthesis often begins with 2,6-dichloro-4-methylnicotinonitrile as the starting material.

Substitution Reactions: The chlorine atoms are substituted with amino groups through nucleophilic substitution reactions.

Reaction Conditions: These reactions are usually carried out in the presence of ammonia or an amine source under elevated temperatures and pressures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on the scale of production and the specific requirements of the end product.

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Diamino-4-methylnicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the chlorine or nitrile positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Ammonia (NH3) or amines are used as nucleophiles, and the reactions are typically performed at elevated temperatures.

Major Products Formed:

Oxidation: Formation of this compound derivatives with nitro groups.

Reduction: Formation of 2,6-diamino-4-methylpyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

DAMN derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit moderate antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, a study demonstrated that specific DAMN derivatives showed promising results in inhibiting bacterial growth, suggesting potential as new antibacterial agents .

1.2 Antitumor Agents

The compound has also been investigated for its antitumor properties. Studies have shown that DAMN-based compounds can inhibit the proliferation of cancer cells. The mechanism involves the modulation of cell signaling pathways associated with tumor growth, making it a candidate for further development in cancer therapeutics .

1.3 Neurological Applications

Recent research has highlighted the potential of DAMN as a modulator of neuronal activity. Its derivatives are being explored for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Agricultural Applications

2.1 Plant Growth Regulators

Research has identified several derivatives of DAMN as prospective plant growth regulators. These compounds have been shown to enhance growth rates and improve resistance to environmental stressors in various plant species. Laboratory experiments indicate that certain DAMN derivatives promote root development and increase biomass yield .

2.2 Herbicide Safeners

Some studies suggest that DAMN derivatives can act as herbicide safeners, protecting crops from the phytotoxic effects of herbicides while maintaining their efficacy against weeds. This dual function is crucial for sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials

DAMN is utilized in the synthesis of novel materials with specific functional properties. Its derivatives have been incorporated into polymer matrices to enhance mechanical strength and thermal stability, making them suitable for various industrial applications .

3.2 Chemical Sensors

The unique chemical structure of DAMN allows it to be used in the development of chemical sensors. These sensors can detect specific ions or molecules in environmental monitoring applications, showcasing the versatility of DAMN in material science.

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Moderate activity against Pseudomonas aeruginosa |

| Antitumor Agents | Inhibits cancer cell proliferation | |

| Neurological Modulators | Potential treatment for neurological disorders | |

| Agricultural Science | Plant Growth Regulators | Enhances growth and stress resistance |

| Herbicide Safeners | Protects crops from herbicide toxicity | |

| Material Science | Functional Materials | Improves mechanical strength and thermal stability |

| Chemical Sensors | Detects specific ions/molecules |

Case Studies

-

Case Study 1: Antibacterial Efficacy

A study conducted on a series of DAMN derivatives revealed significant antibacterial activity against strains of E. coli. The minimum inhibitory concentration (MIC) was determined using standard microbiological techniques, indicating potential for development into therapeutic agents. -

Case Study 2: Plant Growth Regulation

A field trial assessed the impact of a DAMN derivative on tomato plants under drought conditions. Results showed a marked improvement in growth metrics compared to control groups, highlighting its effectiveness as a plant growth regulator.

Mécanisme D'action

The mechanism by which 2,6-Diamino-4-methylnicotinonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial enzymes or cell membranes, disrupting their function. In anticancer research, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial enzymes or cell membrane integrity.

Anticancer Activity: Involves pathways related to cell cycle regulation and apoptosis.

Comparaison Avec Des Composés Similaires

2,6-Dichloro-4-methylnicotinonitrile

2,6-Diamino-4-methylpyridine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

2,6-Diamino-4-methylnicotinonitrile (DMN) is a pyridine derivative with significant potential in various biological applications. Its structure, characterized by two amino groups and a nitrile group, allows it to interact with biological systems in unique ways. This article explores the biological activity of DMN, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8N4

- CAS Number : 38841-52-0

- Functional Groups : Two amino groups at positions 2 and 6, a methyl group at position 4, and a nitrile group at position 3.

The biological activity of DMN is attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : DMN may disrupt bacterial cell membranes or inhibit specific bacterial enzymes, leading to cell death. It has shown effectiveness against a range of Gram-negative bacteria.

- Anticancer Activity : DMN targets pathways involved in cell proliferation and apoptosis. It may inhibit mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell signaling.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of DMN:

- In vitro Studies : DMN demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ciprofloxacin .

- Mechanism Insights : The compound's interaction with bacterial enzymes was elucidated through docking studies, revealing binding affinities that suggest potential as a lead compound for antibiotic development .

Anticancer Activity

Research has also focused on the anticancer potential of DMN:

- Cell Proliferation Studies : In vitro assays indicated that DMN inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .

- Animal Studies : Preclinical trials showed that DMN reduced tumor size in xenograft models, suggesting its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, one nitrile | Antimicrobial, anticancer |

| 2,6-Dichloro-4-methylnicotinonitrile | Two chlorine atoms | Limited antimicrobial activity |

| 2,6-Diamino-4-methylpyridine | One amino group | Moderate antimicrobial activity |

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Properties :

Propriétés

IUPAC Name |

2,6-diamino-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-2-6(9)11-7(10)5(4)3-8/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPBIZFMAJTDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393367 | |

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-52-0 | |

| Record name | 2,6-DIAMINO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.